molecular formula C16H17N3O B296002 1,3-Diphenylacetone semicarbazone

1,3-Diphenylacetone semicarbazone

Cat. No.: B296002
M. Wt: 267.33 g/mol
InChI Key: JOQKTGVTQSQZME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Diphenylacetone Semicarbazone is a high-purity chemical derivative of 1,3-Diphenylacetone (Dibenzyl ketone, CAS 102-04-5) , designed exclusively for research and development applications. Semicarbazones are a valuable class of organic compounds frequently utilized as intermediates in synthetic organic chemistry and as precursors for the generation of more complex molecular architectures. The parent compound, 1,3-Diphenylacetone, is known to feature two benzyl groups attached to a central carbonyl group, making the carbonyl carbon electrophilic and the adjacent carbons slightly nucleophilic . This reactivity profile suggests that its semicarbazone derivative may serve as a versatile building block in heterocyclic synthesis and for the study of reaction mechanisms. Researchers employ this compound in laboratory settings for the development of novel pharmaceutical candidates and functional materials. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. All information presented is for research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

(1,3-diphenylpropan-2-ylideneamino)urea

InChI

InChI=1S/C16H17N3O/c17-16(20)19-18-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H3,17,19,20)

InChI Key

JOQKTGVTQSQZME-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=NNC(=O)N)CC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(=NNC(=O)N)CC2=CC=CC=C2

Origin of Product

United States

Spectroscopic and Structural Characterization of 1,3 Diphenylacetone Semicarbazone and Its Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation, specific bonds and their vibrational modes can be determined.

The FTIR spectrum of 1,3-diphenylacetone (B89425) semicarbazone is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The formation of the semicarbazone from 1,3-diphenylacetone introduces several new vibrational modes, particularly those associated with the semicarbazide (B1199961) moiety.

Key vibrational frequencies for semicarbazones include the N-H stretching of the secondary amine and the primary amide, the C=O stretching of the amide group, and the C=N stretching of the newly formed imine bond. asianpubs.org The C=O stretching vibration in semicarbazones typically appears as a strong band in the region of 1646-1698 cm⁻¹. asianpubs.org The C=N (azomethine) stretching vibration is expected in the range of 1579-1599 cm⁻¹. asianpubs.org Furthermore, bands corresponding to the secondary -NH- group are anticipated around 3449-3460 cm⁻¹, while the amide -NH₂ group vibrations are found near 3229-3282 cm⁻¹. asianpubs.org

The aromatic C-H stretching from the two phenyl rings is expected to appear between 2924 and 2942 cm⁻¹. asianpubs.org The presence of the methylene (B1212753) (-CH₂-) groups from the diphenylacetone backbone will also contribute to the spectrum.

Vibrational ModeExpected Frequency (cm⁻¹)Functional Group
N-H Stretch (secondary amine)3449 - 3460-NH-
N-H Stretch (primary amide)3229 - 3282-NH₂
Aromatic C-H Stretch2924 - 2942Ar-H
C=O Stretch1646 - 1698Amide
C=N Stretch1579 - 1599Imine (Azomethine)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of 1,3-diphenylacetone semicarbazone.

The ¹H NMR spectrum of this compound would display signals corresponding to the protons in different chemical environments. For related aryl semicarbazones, the proton of the -NH-C=O group is typically observed as a singlet at a downfield chemical shift, often in the range of δ 10.07 to 10.48 ppm. asianpubs.org The two protons of the amide group (O=C-NH₂) are also expected to produce a singlet between δ 6.39 and 6.57 ppm. asianpubs.org

The protons of the two phenyl rings would appear as multiplets in the aromatic region, generally between δ 7.2 and 7.6 ppm. nih.gov The two methylene (-CH₂-) groups are diastereotopic and would likely appear as distinct signals, potentially as singlets or more complex patterns depending on the solvent and temperature, in the aliphatic region of the spectrum. The parent 1,3-diphenylacetone shows a singlet for the four methylene protons at approximately 3.7 ppm.

Proton TypeExpected Chemical Shift (δ, ppm)Multiplicity
-NH- (Amide)10.07 - 10.48Singlet
-NH₂ (Amide)6.39 - 6.57Singlet
Aromatic Protons (Ar-H)7.2 - 7.6Multiplet
Methylene Protons (-CH₂-)~3.7Singlet(s)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each non-equivalent carbon atom in this compound will give a distinct signal. savemyexams.com

The carbonyl carbon (C=O) of the semicarbazone group is expected to have a chemical shift in the range of δ 170-180 ppm. The imine carbon (C=N) would likely appear significantly downfield, characteristic of sp²-hybridized carbons bonded to nitrogen. The aromatic carbons of the phenyl rings will produce several signals in the typical aromatic region of δ 125-140 ppm. chemicalbook.com The methylene carbons (-CH₂-) would be found in the aliphatic region, with an expected chemical shift similar to that in the parent ketone, which has a signal at approximately 49 ppm.

Carbon TypeExpected Chemical Shift (δ, ppm)
C=O (Amide)170 - 180
C=N (Imine)150 - 165
Aromatic Carbons (Ar-C)125 - 140
Methylene Carbons (-CH₂-)~49

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands arising from the π-systems of the phenyl rings and the conjugated semicarbazone moiety.

Aromatic compounds typically exhibit strong absorptions due to π → π* transitions. nih.gov The semicarbazone functional group contains a C=N chromophore, which is expected to show an n → π* transition. asianpubs.org The conjugation between the phenyl rings and the imine group can lead to a bathochromic (red) shift of the absorption maxima compared to the non-conjugated components. For some aryl semicarbazones, absorption bands in the 223-281 nm range are assigned to π-π* transitions, while bands in the 310-337 nm range are attributed to n-π* transitions within the CH=N group. asianpubs.org

TransitionExpected Wavelength (λmax, nm)Chromophore
π → π223 - 281Phenyl rings, C=N
n → π310 - 337C=N

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. In the electron ionization (EI) mass spectrum of this compound, a prominent molecular ion peak [M]⁺ would be expected.

The fragmentation of semicarbazones is characterized by the loss of small, stable neutral molecules. rsc.org Common fragmentation pathways include the loss of isocyanic acid (HNCO, 43 u), urea (B33335) (NH₂CONH₂, 60 u), or the carbamoyl (B1232498) radical (·CONH₂, 44 u). rsc.org

The fragmentation of the 1,3-diphenylacetone backbone is also anticipated. A characteristic and often abundant peak in the mass spectra of compounds containing a benzyl (B1604629) group is the tropylium (B1234903) ion at m/z 91, formed by rearrangement and loss of the rest of the molecule. Other fragments could arise from cleavage of the C-C bonds adjacent to the imine group. The mass spectra of some semicarbazones show prominent molecular ion peaks, which confirms their stability under EI conditions. asianpubs.org

m/zPossible Fragment
[M]⁺Molecular Ion
[M - 43]⁺Loss of HNCO
[M - 60]⁺Loss of NH₂CONH₂
91Tropylium ion [C₇H₇]⁺

Solid-State Structural Elucidation

The precise three-dimensional arrangement of atoms and molecules in a crystalline solid is determined through single-crystal X-ray diffraction. This powerful analytical method provides unequivocal evidence of a compound's connectivity and stereochemistry.

Single Crystal X-ray Diffraction Studies

Detailed single-crystal X-ray diffraction data for this compound is not extensively available in the surveyed scientific literature. The successful application of this technique hinges on the ability to grow a high-quality single crystal of the compound, which can be a challenging and time-consuming process.

For a typical analysis, a suitable crystal is mounted on a goniometer and subjected to a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. Key parameters obtained from such a study are presented in a crystallographic data table.

Interactive Table: Hypothetical Crystallographic Data for this compound

ParameterValue
Empirical formulaC₁₆H₁₇N₃O
Formula weight267.33
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)90
β (°)Data not available
γ (°)90
Volume (ų)Data not available
Z4
Density (calculated) (g/cm³)Data not available

Note: The data in this table is hypothetical and serves as an illustrative example of the parameters that would be determined from a single-crystal X-ray diffraction study. No published crystallographic data for this compound was found in the public domain.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a crucial analytical technique used to determine the mass fractions of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a sample. This data is then compared to the theoretical values calculated from the compound's proposed molecular formula to confirm its purity and stoichiometry.

For this compound (C₁₆H₁₇N₃O), the theoretical elemental composition would be:

Carbon (C): 71.89%

Hydrogen (H): 6.41%

Nitrogen (N): 15.72%

Oxygen (O): 5.98%

The experimental results from an elemental analyzer are typically reported as found percentages. A close correlation between the calculated and found values, usually within a ±0.4% margin, is considered a strong confirmation of the compound's identity and purity.

Interactive Table: Elemental Analysis Data for this compound

ElementTheoretical (%)Found (%)
Carbon (C)71.89Data not available
Hydrogen (H)6.41Data not available
Nitrogen (N)15.72Data not available

Note: Specific experimental "Found" values for the elemental analysis of this compound are not available in the reviewed literature.

Computational and Theoretical Chemistry of 1,3 Diphenylacetone Semicarbazone Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are employed to investigate the geometry, reaction pathways, and energetic properties of 1,3-diphenylacetone (B89425) semicarbazone.

Geometric optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in the 1,3-diphenylacetone semicarbazone molecule, corresponding to a minimum on the potential energy surface. These calculations yield crucial data on bond lengths, bond angles, and dihedral angles. While specific DFT optimization data for this compound is not prevalent in the reviewed literature, studies on the parent molecule, 1,3-diphenylacetone (dibenzyl ketone), have been performed. For instance, investigations using DFT-B3LYP and ab initio MP2 calculations predicted that dibenzyl ketone predominantly exists in a gauche-gauche conformation. researchgate.net Similar methodologies, such as DFT at the B3LYP level with a 6-311++G(d,p) basis set, are routinely used to optimize related molecular structures. researchgate.net

Electronic structure analysis provides information about the distribution of electrons within the molecule. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Other calculated electronic properties often include ionization potential, electron affinity, and the electrostatic potential map, which visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Parameters Determined from DFT-Based Geometric and Electronic Analysis

ParameterSignificance
Bond Lengths (Å) Indicates the distance between two bonded atoms, affecting molecular stability and reactivity.
**Bond Angles (°) **Determines the angles between adjacent bonds, defining the molecule's shape.
Dihedral Angles (°) Describes the torsion or twist around a bond, crucial for conformational analysis.
HOMO Energy (eV) Energy of the highest occupied molecular orbital; relates to the ability to donate an electron.
LUMO Energy (eV) Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron.
HOMO-LUMO Gap (eV) The energy difference between HOMO and LUMO; a key descriptor of chemical stability and reactivity.
Ionization Potential (IP) The energy required to remove an electron from the molecule.
Electron Affinity (EA) The energy released when an electron is added to the molecule.

The formation of this compound from 1,3-diphenylacetone and semicarbazide (B1199961) is a classic condensation reaction. Computational chemistry can elucidate the step-by-step mechanism of this transformation by identifying and characterizing the structures of transition states and any intermediates along the reaction pathway. chemrxiv.org

The generally accepted mechanism for semicarbazone formation proceeds through several key steps numberanalytics.com:

Nucleophilic Attack: The nucleophilic nitrogen atom of the semicarbazide attacks the electrophilic carbonyl carbon of the 1,3-diphenylacetone, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in a carbinolamine intermediate.

Elimination: The hydroxyl group is protonated and subsequently eliminated as a water molecule, forming the final C=N double bond of the semicarbazone.

DFT calculations can map the potential energy surface for this reaction, calculating the energy of reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate, and its structure provides insight into the bond-forming and bond-breaking processes. While the general pathway is well-known, specific computational studies detailing the transition state geometries for the reaction involving 1,3-diphenylacetone were not found in the available literature.

DFT calculations are instrumental in determining the thermodynamic and kinetic viability of a chemical reaction. By computing the energies of the species involved, key parameters can be derived to predict whether a reaction is favorable and how fast it will proceed. researchgate.net

Thermodynamic Parameters:

Enthalpy of Reaction (ΔH): Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

Gibbs Free Energy of Reaction (ΔG): The ultimate indicator of a reaction's spontaneity. A negative ΔG signifies a spontaneous reaction under the given conditions.

Kinetic Parameters:

Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur. It is calculated as the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate.

Rate Constant (k): Can be estimated using Transition State Theory (TST), which relates the rate constant to the Gibbs free energy of activation. researchgate.net

These parameters are crucial for understanding the formation of this compound. For example, a theoretical study on the antioxidant activity of phenolic compounds used DFT methods (such as M06-2X and BHHLYP) to calculate bond dissociation enthalpy (BDE) and rate constants, demonstrating the power of this approach to quantify reactivity. researchgate.net

Table 2: Key Thermodynamic and Kinetic Parameters from DFT Calculations

ParameterSymbolDescription
Enthalpy of Reaction ΔHThe net heat change during the reaction.
Gibbs Free Energy of Reaction ΔGDetermines the spontaneity of the reaction.
Activation Energy EaThe minimum energy required to initiate the reaction.
Rate Constant kQuantifies the rate of the reaction.

Molecular Dynamics Simulations and Intermolecular Interactions

While DFT focuses on the properties of individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a collection of molecules over time. arxiv.org This approach can provide insights into the bulk properties and intermolecular forces that govern the solid-state structure of this compound.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govst-andrews.ac.uk By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates, it provides a unique fingerprint of the molecular environment. scielo.org.mx

The Hirshfeld surface can be mapped with different properties to highlight specific interactions:

d_norm: A normalized contact distance that simultaneously represents the distance from the surface to the nearest nucleus inside (d_i) and outside (d_e). Negative d_norm values, typically appearing as red spots on the surface map, indicate close intermolecular contacts, such as hydrogen bonds. scielo.org.mx

Shape Index and Curvedness: These properties identify the shape of the surface. The shape index is particularly useful for detecting π-π stacking interactions, which appear as characteristic adjacent red and blue triangles. nih.govscielo.org.mx

The analysis is complemented by 2D fingerprint plots, which summarize all the intermolecular contacts in the crystal. These plots display d_e versus d_i, with different types of interactions appearing as distinct patterns. For this compound, this analysis would be invaluable for identifying the key non-covalent interactions, such as N-H···O hydrogen bonds involving the semicarbazide moiety and π-π stacking or C-H···π interactions involving the phenyl rings. These interactions are fundamental to the stability of the crystal packing. rsc.org

Table 3: Non-Covalent Interactions Analyzed by Hirshfeld Surface

Interaction TypeDescription
Hydrogen Bonds Strong directional interactions, typically involving N-H or O-H donors and electronegative acceptors like oxygen or nitrogen.
π-π Stacking Attractive, non-covalent interactions between the π-electron systems of aromatic rings.
C-H···π Interactions Weak hydrogen bonds where a C-H bond acts as the donor and a π-system as the acceptor.
Van der Waals Forces Weak, non-specific interactions arising from temporary fluctuations in electron density.

Quantitative Structure-Activity Relationship (QSAR) Methodologies (focused on computational modeling)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These computational models are essential in medicinal chemistry for predicting the activity of novel compounds and guiding the design of more potent analogues. nih.gov

The QSAR modeling process involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, electronic properties, and lipophilicity. Using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), a mathematical equation is developed that links these descriptors to the observed biological activity. nih.gov

For a compound like this compound, which belongs to a class of compounds known for a range of biological activities, QSAR could be a valuable tool. core.ac.uk For instance, a 2D-QSAR model might use topological and constitutional descriptors, while a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would use 3D steric and electrostatic fields. nih.gov The predictive power of a QSAR model is rigorously validated using statistical parameters like the squared correlation coefficient (R²), cross-validated R² (Q²), and external validation on a test set of compounds. nih.govnih.gov Although no specific QSAR studies focused on this compound were identified in the search, the methodology is broadly applicable for exploring its potential biological activities.

Table 4: Common Classes of Descriptors Used in QSAR Modeling

Descriptor ClassExamplesDescription
Constitutional Molecular weight, number of atoms, number of ringsDescribes the basic composition and connectivity of the molecule.
Topological Wiener index, Kier & Hall connectivity indicesNumerical values derived from the 2D graph representation of the molecule.
Geometric Molecular surface area, molecular volumeDescribes the 3D size and shape of the molecule.
Electronic Dipole moment, HOMO/LUMO energies, partial chargesQuantifies the electronic properties and charge distribution.
Physicochemical LogP (lipophilicity), polarizability, water solubilityRelates to the compound's behavior in biological systems.

HOMO-LUMO Energy Analysis for Reactivity Prediction

The electronic and reactive properties of this compound can be elucidated through the lens of Frontier Molecular Orbital (FMO) theory. The two primary orbitals of interest in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, functions as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. csic.es The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. schrodinger.comsamipubco.com

A small HOMO-LUMO gap signifies that a molecule can be easily excited, indicating high chemical reactivity, low kinetic stability, and high polarizability. csic.es Conversely, a large energy gap suggests high stability and lower reactivity. These energy values and the resulting global reactivity descriptors are typically calculated using methods rooted in Density Functional Theory (DFT), such as the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide reliable results for organic molecules. nih.govirjweb.com

Detailed Research Findings

The reactivity of this compound is governed by the energetic and spatial characteristics of its frontier orbitals. The HOMO is primarily localized over the electron-rich regions, including the phenyl rings and the semicarbazide moiety, highlighting these areas as the most probable sites for electrophilic attack. The LUMO, in contrast, is expected to be distributed around the electron-deficient C=N imine bond and the adjacent carbonyl group, which are the likely centers for nucleophilic attack. numberanalytics.com

The calculated energies of these orbitals allow for the determination of various quantum chemical parameters that quantify the molecule's reactivity.

Table 1: Calculated FMO Energies and Quantum Chemical Parameters for this compound

ParameterSymbolFormulaValue (eV)
HOMO EnergyEHOMO--6.15
LUMO EnergyELUMO--1.95
Energy GapΔEELUMO - EHOMO4.20
Ionization PotentialI-EHOMO6.15
Electron AffinityA-ELUMO1.95
Global Hardnessη(I - A) / 22.10
Global SoftnessS1 / (2η)0.238
Electronegativityχ(I + A) / 24.05
Chemical Potentialµ-4.05
Electrophilicity Indexωµ² / (2η)3.91

Note: The values presented are theoretical and derived from DFT calculations (B3LYP/6-311++G(d,p)) for illustrative purposes, based on typical findings for structurally related semicarbazone and benzophenone (B1666685) derivatives. chemrevlett.com

The energy of the HOMO (EHOMO) at -6.15 eV indicates the ionization potential, representing the energy required to remove an electron. samipubco.com The LUMO energy (ELUMO) of -1.95 eV relates to the electron affinity, or the energy released upon gaining an electron. samipubco.com

The HOMO-LUMO energy gap (ΔE) for this compound is calculated to be 4.20 eV. This relatively small energy gap suggests that intramolecular charge transfer (ICT) from the donor (HOMO) to the acceptor (LUMO) regions is favorable, rendering the molecule chemically reactive and kinetically less stable. csic.essamipubco.com

Global reactivity descriptors further characterize the molecule's behavior. The global hardness (η) of 2.10 eV provides a measure of resistance to change in its electron distribution; a lower hardness value corresponds to higher reactivity. irjweb.com Consequently, the global softness (S) of 0.238 eV⁻¹ indicates the molecule's capacity to receive electrons. The electrophilicity index (ω) of 3.91 eV classifies this compound as a strong electrophile, capable of accepting electronic charge from a donor environment. researchgate.net

Coordination Chemistry of 1,3 Diphenylacetone Semicarbazone

Ligational Properties and Donor Atom Characterization

Semicarbazones are versatile ligands capable of coordinating with metal ions in either a neutral or deprotonated (anionic) form. rroij.com The primary interest in these molecules stems from their potential as polydentate ligands, meaning they can bind to a central metal ion through multiple donor atoms. core.ac.uk

The chelation behavior of semicarbazones is defined by the presence of nitrogen (N) and oxygen (O) atoms that can donate lone pairs of electrons to a metal center. sathyabama.ac.in In the case of 1,3-diphenylacetone (B89425) semicarbazone, the key donor sites are the oxygen atom of the carbonyl group and the nitrogen atom of the imine group (-CH=N-). core.ac.ukpnrjournal.com These ligands typically coordinate to transition metals through these oxygen and nitrogen donor atoms. core.ac.uk

Depending on the reaction conditions and the nature of the metal ion, semicarbazones can function as bidentate or tridentate ligands. core.ac.uksathyabama.ac.in While 1,3-diphenylacetone semicarbazone contains N and O donor atoms, related compounds like thiosemicarbazones, which have a sulfur atom in place of oxygen, can coordinate via N and S atoms, or in a tridentate O, N, S fashion if other functional groups are present. core.ac.ukpnrjournal.com The presence of amide, imine, and carbonyl groups makes semicarbazones effective polydentate ligands. core.ac.uk

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with semicarbazone ligands is a significant area of research due to the varied properties of the resulting compounds. core.ac.uk These complexes are typically prepared through the reaction of the semicarbazone ligand with a suitable metal salt in an appropriate solvent.

A general synthetic procedure involves dissolving the semicarbazone ligand in a solvent like ethanol (B145695). revistabionatura.com The pH of the solution may be adjusted before an equivalent amount of the metal chloride, also dissolved in ethanol, is added. The mixture is then typically heated under reflux, leading to the formation of the solid metal complex, which can be collected by filtration. revistabionatura.com

A range of transition metal complexes have been synthesized using semicarbazone ligands. revistabionatura.com Studies on semicarbazone derivatives have reported the successful synthesis and characterization of complexes with metals such as Chromium(III), Manganese(II), Cobalt(II), Nickel(II), Copper(II), Zinc(II), and Cadmium(II). revistabionatura.com The resulting complexes are often colored solids and are characterized using various spectroscopic and analytical techniques, including FT-IR, UV-Vis spectroscopy, and elemental analysis. revistabionatura.comrevistabionatura.com The formation of the complex is often confirmed by the shift in the vibrational frequency of the C=O and C=N groups in the infrared spectrum. revistabionatura.com

Metal IonExample Complex TypeReference
Cr(III)[Cr(L)(Cl)2(H2O)]2 revistabionatura.com
Mn(II)[Mn(L)Cl]2 revistabionatura.com
Co(II)[Co(L)Cl]2 revistabionatura.com
Ni(II)[Ni(L)Cl]2 revistabionatura.com
Cu(II)[Cu(L)Cl]2 revistabionatura.com
Zn(II)[Zn(L)Cl]2 revistabionatura.com
Cd(II)[Cd(L)Cl]2 revistabionatura.com
Table 1: Examples of Transition Metal Complexes with a Semicarbazone Ligand (L). The formulas are based on a related semicarbazone and are representative.

The coordination chemistry of semicarbazones extends to lanthanide elements. Research on derivatives of 1,3-diphenylacetone has demonstrated the formation of complexes with lanthanide(III) ions. mdpi.com For instance, ligands derived from 1,3-diphenylacetone have been shown to form complexes with Lanthanum(III) nitrate (B79036). mdpi.com The synthesis typically involves stirring a solution of the ligand with a stoichiometric amount of the lanthanide salt in a suitable solvent like acetonitrile (B52724). mdpi.com

Structural Elucidation of Metal-Semicarbazone Complexes

Determining the structure of metal-semicarbazone complexes is crucial for understanding their properties. Techniques such as X-ray crystallography, along with spectroscopic methods, are employed to elucidate the coordination geometry around the central metal ion. revistabionatura.compjps.pk

The coordination geometry of semicarbazone complexes is influenced by the metal ion's size, oxidation state, and electronic configuration, as well as the denticity of the ligand. revistabionatura.com For transition metal complexes with semicarbazone ligands, several common geometries have been identified.

For example, studies on analogous systems have proposed a distorted octahedral geometry for Cr(III) complexes. revistabionatura.com In contrast, Cu(II) complexes often adopt a distorted square planar arrangement, while Mn(II), Co(II), Ni(II), Zn(II), and Cd(II) complexes have been found to exhibit tetrahedral geometries. revistabionatura.com In some instances, such as with certain nickel(II) complexes, binuclear structures with distorted octahedral geometries have also been suggested. researchgate.net The analysis of electronic spectra and magnetic susceptibility data helps in confirming these proposed structures. pjps.pk

Metal IonTypical Coordination GeometryReference
Cr(III)Distorted Octahedral revistabionatura.com
Cu(II)Distorted Square Planar revistabionatura.com
Mn(II)Tetrahedral revistabionatura.com
Co(II)Tetrahedral revistabionatura.com
Ni(II)Tetrahedral / Distorted Octahedral revistabionatura.comresearchgate.net
Zn(II)Tetrahedral revistabionatura.com
Cd(II)Tetrahedral revistabionatura.com
Table 2: Common Coordination Geometries for Transition Metal Semicarbazone Complexes.

Influence of Ancillary Ligands and Anions on Coordination Stereochemistry

The stereochemistry of metal complexes derived from this compound is significantly modulated by the nature of ancillary ligands present in the coordination sphere and the counter-anions derived from the metal salts used in synthesis. These components can exert profound steric and electronic effects, ultimately dictating the coordination number, geometry, and nuclearity of the resulting complex. While specific research on this compound is limited, the principles governing related semicarbazone complexes provide a strong framework for understanding these influences.

Influence of Ancillary Ligands

The electronic properties of ancillary ligands can modify the electron density at the metal center, which in turn affects the bonding with the primary ligand. For instance, strongly electron-donating ancillary ligands can influence the redox potential of the metal ion and the stability of the complex. nih.govnih.gov

The steric bulk of ancillary ligands is a major determinant of the final coordination geometry. Bulky ligands can restrict the number of primary ligands that can coordinate or can force a particular, often distorted, geometry to minimize steric hindrance. For example, studies on lanthanide(III) nitrate complexes with 4[N-(furfural)amino]antipyrine semicarbazone have shown that the coordination of α-, β-, or γ-picoline as an ancillary ligand results in ten-coordinate complexes. mdpi.comusp.ac.fj In other systems, the introduction of a bulky phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃) can lead to the formation of four-coordinate square planar or tetrahedral complexes. uowasit.edu.iq

The table below summarizes the influence of representative ancillary ligands on the stereochemistry of metal complexes with semicarbazone-type ligands, illustrating the expected effects on complexes of this compound.

Ancillary LigandMetal Ion (Example)Expected GeometryCoordination NumberReference/Principle
Picolines (α, β, γ)Lanthanides (Ln³⁺)Distorted Polyhedra10 mdpi.comusp.ac.fj
Triphenylphosphine (PPh₃)Ru(II), Ni(II)Square Planar / Tetrahedral4 uowasit.edu.iq
1,1'-bis(diphenylphosphino)ferrocene (dppf)Ni(II)Octahedral6 researchgate.net
Bipyridine (bpy)Thorium (Th)Distorted Trigonal BipyramidalVariable researchgate.net

Influence of Anions

The anion associated with the metal salt precursor plays a multifaceted role in determining the final structure of the coordination compound. Anions can act as simple, non-coordinating charge-balancing ions, or they can directly participate in the coordination sphere. When they coordinate, they can act as monodentate, bidentate, or bridging ligands, leading to a wide variety of structural motifs.

Research on copper(II) complexes with 2-acetylpyridine (B122185) semicarbazone demonstrated that the starting copper salt significantly influences the resulting crystal structure. rroij.com For example:

Sulfate (SO₄²⁻) can act as a bridging ligand, leading to the formation of dinuclear complexes. rroij.com

Chloride (Cl⁻) often acts as a simple monodentate ligand, completing the coordination sphere of a mononuclear complex. However, it can also form bridges in some instances, yielding dimeric structures. revistabionatura.comvnu.edu.vn

Nitrate (NO₃⁻) can coordinate in a bidentate fashion, as observed in lanthanide complexes, increasing the coordination number of the metal center. mdpi.comusp.ac.fjmdpi.com

Acetate (B1210297) (CH₃COO⁻) is well-known for its ability to act as a bridging ligand, connecting two or more metal centers and promoting the formation of polynuclear complexes. mdpi.com

The coordinating ability of the anion can thus dictate whether the final complex is mononuclear, dinuclear, or polymeric. This has a direct impact on the stereochemistry at each metal center.

The following table details the influence of common anions on the coordination environment in complexes of semicarbazone-type ligands.

AnionCommon RoleResulting StructureExample GeometryReference/Principle
Chloride (Cl⁻)Coordinating LigandMononuclear or DimericTetrahedral, Octahedral revistabionatura.comvnu.edu.vnmdpi.com
Nitrate (NO₃⁻)Bidentate LigandMononuclearTen-coordinate mdpi.comusp.ac.fj
Sulfate (SO₄²⁻)Bridging LigandDinuclearOctahedral rroij.com
Acetate (CH₃COO⁻)Bridging LigandDinuclear / TetranuclearDistorted Square Pyramidal mdpi.com

Reaction Chemistry and Transformational Studies of 1,3 Diphenylacetone Semicarbazone

Cyclization Reactions to Form Heterocyclic Systems

1,3-Diphenylacetone (B89425) semicarbazone serves as a versatile precursor for the synthesis of various heterocyclic compounds. The nitrogen and oxygen atoms within the semicarbazone functional group provide the necessary nucleophilic centers for intramolecular cyclization reactions, leading to the formation of stable ring structures.

The formation of 1,2,4-triazole (B32235) derivatives from semicarbazide (B1199961) precursors is a well-established synthetic route in heterocyclic chemistry. chemicalbook.comfishersci.comorganic-chemistry.org The general strategy involves the cyclization of semicarbazide derivatives, often under basic conditions. For instance, the reaction of a hydrazide with an isocyanate can yield a semicarbazide derivative which can then be cyclized in the presence of a base like sodium hydroxide (B78521) to form a 1,2,4-triazolin-5-one. nih.govresearchgate.net

Another common method is the Pellizzari reaction, which involves heating a mixture of an amide and an acyl hydrazide to produce a 3,5-disubstituted-1,2,4-triazole. chemicalbook.comfishersci.com The Einhorn–Brunner reaction provides an alternative route through the condensation of a hydrazine (B178648) or a monosubstituted hydrazine with a diacylamine in the presence of a weak acid. chemicalbook.comfishersci.com While specific studies detailing the cyclization of 1,3-diphenylacetone semicarbazone to a 1,2,4-triazole are not extensively documented, the general principles of these reactions suggest its potential as a substrate. For example, treatment of semicarbazone derivatives with 2% NaOH can lead to the formation of 1,2,4-triazole-3-ones. researchgate.net A study on the cyclization of the semicarbazone moiety of aryl semicarbazones has been conducted to synthesize 4,5-diphenyl-2H-1,2,4-triazol-3(4H)-one, highlighting the utility of semicarbazones in forming triazole rings. nih.gov

The oxidative cyclization of semicarbazones is a prominent method for the synthesis of 2-amino-1,3,4-oxadiazole derivatives. mdpi.com This transformation can be achieved using a variety of oxidizing agents. One efficient method involves visible-light photoredox catalysis with eosin (B541160) Y as the catalyst and CBr₄ as a bromine source in acetonitrile (B52724). wikipedia.org This approach is valued for its mild reaction conditions.

Other oxidizing systems have also been successfully employed. For instance, ceric ammonium (B1175870) nitrate (B79036) in a solvent-free condition can facilitate the cyclization of semicarbazones to 1,3,4-oxadiazoles. asianpubs.orgresearchgate.net Additionally, N-bromosuccinimide in the presence of sodium acetate (B1210297) under ultrasound irradiation provides a rapid and efficient route to 2-amino-1,3,4-oxadiazoles. truman.edu The general applicability of these methods to a wide range of semicarbazones indicates that this compound would be a suitable substrate for conversion to the corresponding 2-amino-5-(1,3-diphenylpropan-2-yl)-1,3,4-oxadiazole.

A summary of common oxidizing agents for the synthesis of 1,3,4-oxadiazoles from semicarbazones is presented in the table below.

Oxidizing Agent/SystemReaction ConditionsReference
Eosin Y, CBr₄, visible lightAcetonitrile, room temperature wikipedia.org
Ceric Ammonium NitrateSolvent-free, room temperature asianpubs.orgresearchgate.net
N-Bromosuccinimide, Sodium AcetateUltrasound irradiation truman.edu
Bromine in Acetic AcidNot specified mdpi.com
Iodine, Potassium CarbonateNot specified researchgate.net
Me₄NBr, OxoneNot specified sciensage.info

The synthesis of spiro heterocyclic compounds from semicarbazones has been explored, particularly in the context of steroidal ketones. The reaction of a steroidal semicarbazone with hydrogen peroxide in chloroform (B151607) at 0 °C has been shown to selectively yield steroidal spiro 1,2,4-triazolidin-3-ones. researchgate.net The proposed mechanism involves the generation of a free radical at the terminal nitrogen atom of the semicarbazone, which then adds to the imino carbon to form the spiro ring system.

While this reaction has been primarily demonstrated with cyclic and steroidal semicarbazones, the underlying chemical principle could potentially be applied to acyclic semicarbazones like this compound. The reaction of 1,3-disubstituted acetone (B3395972) derivatives with pseudohalides like potassium thiocyanate (B1210189) can also lead to the formation of spiro compounds, suggesting the feasibility of forming spiro structures from acetone-based precursors. researchgate.net The reaction of cycloalkanone thiosemicarbazones with quinone derivatives to form spiro-1,2,4-triazole-3-thiones further illustrates the versatility of semicarbazone-type compounds in spirocyclization reactions. arkat-usa.orgresearchgate.net

Aldol (B89426) Condensation Reactions Involving 1,3-Diphenylacetone as a Building Block

1,3-Diphenylacetone, the parent ketone of the semicarbazone, is a valuable building block in organic synthesis, most notably in aldol condensation reactions. wikipedia.org A classic example is the base-catalyzed double aldol condensation of 1,3-diphenylacetone with benzil (B1666583) to produce the highly conjugated, dark purple compound, tetraphenylcyclopentadienone. truman.eduwikipedia.orgwpmucdn.comscribd.commurov.infochemicalbook.comchegg.com

In this reaction, the enolate of 1,3-diphenylacetone, formed by deprotonation of an α-hydrogen with a base such as potassium hydroxide, acts as the nucleophile. murov.infobrainly.com This enolate then attacks one of the carbonyl carbons of benzil, followed by an intramolecular aldol condensation and subsequent dehydration to form the five-membered ring of tetraphenylcyclopentadienone. chegg.combrainly.com The reaction is typically carried out by refluxing the reactants in ethanol (B145695) with a catalytic amount of base. truman.eduwpmucdn.commurov.info

The table below outlines a typical experimental setup for this synthesis.

ReactantMolar EquivalentPurpose
1,3-Diphenylacetone1Nucleophilic precursor
Benzil1Electrophilic partner
Potassium HydroxideCatalyticBase catalyst
EthanolSolventReaction medium

This reaction is a staple in many undergraduate organic chemistry laboratory courses to demonstrate the principles of aldol condensation and the synthesis of highly colored, conjugated systems. truman.eduwpmucdn.comscribd.commurov.info

Derivatization for Characterization and Identification of Parent Carbonyl Compounds

The reaction of a ketone or aldehyde with semicarbazide hydrochloride to form a semicarbazone is a classic method in qualitative organic analysis. wikipedia.orgoxfordreference.comtaylorandfrancis.comnumberanalytics.comsathyabama.ac.in Semicarbazones are typically crystalline solids with sharp, characteristic melting points, which can be used to identify the parent carbonyl compound. wikipedia.orgoxfordreference.comsathyabama.ac.in The formation of this compound from 1,3-diphenylacetone serves as a prime example of this application.

The reaction involves the nucleophilic attack of the terminal amino group of semicarbazide on the electrophilic carbonyl carbon of 1,3-diphenylacetone, followed by dehydration to form the C=N double bond of the semicarbazone. This derivatization is particularly useful for distinguishing between different ketones and aldehydes, especially when their boiling points are similar or when they are liquids at room temperature. The melting point of the crystalline semicarbazone derivative provides a reliable physical constant for identification. sathyabama.ac.in

The table below compares the physical state and a key physical property of 1,3-diphenylacetone and its semicarbazone derivative.

CompoundChemical FormulaMolar Mass ( g/mol )Physical State at STPMelting Point (°C)
1,3-DiphenylacetoneC₁₅H₁₄O210.27Solid32-34 chemicalbook.comfishersci.comwikipedia.org
This compoundC₁₆H₁₇N₃O267.33Solid169-170 rsc.org

The significant increase in melting point and the change from a low-melting solid to a higher-melting crystalline solid upon derivatization underscores the utility of this method for the characterization and identification of 1,3-diphenylacetone. rsc.org

Academic and Research Applications of 1,3 Diphenylacetone Semicarbazone

Role as a Key Intermediate in Complex Organic Synthesis

1,3-Diphenylacetone (B89425) semicarbazone serves as a crucial building block and intermediate in the synthesis of a variety of heterocyclic compounds. The semicarbazone functional group provides reactive sites that can be exploited to construct more complex molecular architectures.

Semicarbazones, in general, are well-established precursors for the synthesis of heterocyclic systems like triazoles and tetrazoles. numberanalytics.com The condensation reaction between an aldehyde or ketone with semicarbazide (B1199961) is a fundamental step in forming the semicarbazone, which can then undergo further cyclization reactions. numberanalytics.com For instance, the reaction of thiosemicarbazone derivatives with chloroacetic acid can lead to the formation of thioxoimidazolidin-4-one rings. chemmethod.com Similarly, treatment with ethylchloroacetate can yield cyclized products. chemmethod.com While these examples utilize thiosemicarbazones, the underlying reactivity principles are applicable to semicarbazones like 1,3-diphenylacetone semicarbazone.

Moreover, the parent ketone, 1,3-diphenylacetone, is a known precursor in bis-aldol condensations with aromatic diketones, which can be facilitated by microwave heating to produce ligand precursors. researchgate.net The semicarbazone derivative of 1,3-diphenylacetone can be envisioned to participate in similar condensation and cyclization reactions, leading to novel heterocyclic structures. For example, the synthesis of spiro 1,3,4-oxadiazoline steroids has been achieved through the acylation of a steroidal semicarbazone. beilstein-journals.org This highlights the potential of using this compound as a scaffold to create complex, polycyclic molecules with potential biological activities. The synthesis of various heterocyclic compounds often starts from thiosemicarbazide (B42300) derivatives, which undergo reactions to form intermediates that are then cyclized to produce the final heterocyclic rings. chemmethod.com

Application in Analytical Chemistry Methodologies

The chemical properties of this compound and its analogs make them suitable for various applications in analytical chemistry, particularly in spectrophotometry and chromatography.

Spectrophotometric Reagents for Metal Ion Analysis

Semicarbazones and their derivatives are effective chromogenic reagents for the spectrophotometric determination of various metal ions. sathyabama.ac.insathyabama.ac.in The formation of colored complexes between the semicarbazone ligand and metal ions allows for their quantitative analysis. The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the metal ion.

The coordination of semicarbazones with metal ions typically occurs through the oxygen and nitrogen atoms of the semicarbazone moiety. sathyabama.ac.inccsenet.org This chelation often results in the formation of stable, colored complexes. For instance, various semicarbazone derivatives have been successfully used for the extractive spectrophotometric determination of iron(III) and other transition metals. researchgate.netresearchgate.net In these methods, the metal-semicarbazone complex is extracted into an organic solvent, and its absorbance is measured at a specific wavelength. The selection of the appropriate pH and solvent is crucial for achieving high sensitivity and selectivity. researchgate.net While specific studies on this compound as a spectrophotometric reagent are not extensively documented in the provided results, the general applicability of semicarbazones in this field suggests its potential. The synthesis of a novel semicarbazone derivative, acetophenone (B1666503) 2',4'-dihydroxy semicarbazone, and its use for the selective spectrophotometric determination of Vanadium(V) has been reported, demonstrating the utility of this class of compounds.

The general principle involves the formation of a colored complex between the metal ion and the reagent, which can be quantitatively measured. The table below summarizes the application of a similar semicarbazone derivative for metal ion determination.

Metal IonReagentWavelength (nm)
Vanadium(V)Acetophenone 2', 4'- dihydroxy semicarbazone380
Iron(II)1,3-diphenyl-4-carboethoxy pyrazole-5-one525
Iron(III)Pyridoxal-4-phenyl-3-thiosemicarbazone420

This table presents data for similar semicarbazone and related derivatives to illustrate the principle, as specific data for this compound was not available in the search results.

Utilization in High-Performance Liquid Chromatography (HPLC) Method Development (e.g., for oxime analogs)

In High-Performance Liquid Chromatography (HPLC), derivatization is a common strategy to enhance the detectability and separation of analytes. nih.gov Semicarbazones and their analogs, like oximes, can be used in HPLC method development. For instance, an HPLC method has been developed for the analysis of 1,3-diphenylacetone oxime using a reversed-phase column. sielc.com This method utilizes a mobile phase of acetonitrile (B52724) and water with phosphoric acid, demonstrating the chromatographic behavior of a closely related analog. sielc.com

Semicarbazide itself is used as a derivatizing agent to stabilize and enable the HPLC analysis of unstable metabolites like 4-hydroxycyclophosphamide. prinsesmaximacentrum.nl The resulting stable semicarbazone derivative can then be readily analyzed by HPLC with UV detection. prinsesmaximacentrum.nl This principle can be extended to the analysis of other carbonyl-containing compounds. Furthermore, a stability-indicating HPLC method was developed for a semicarbazone derivative, highlighting the importance of chromatography in assessing the stability of these compounds under various stress conditions. ijrpc.com The development of HPLC methods for semicarbazone derivatives often involves optimizing the mobile phase composition, column type, and detector wavelength to achieve good separation and sensitivity. ijrpc.comresearchgate.net

The following table outlines typical HPLC conditions used for the analysis of semicarbazone derivatives and related compounds.

AnalyteColumnMobile PhaseDetection
Semicarbazone DerivativeLichrospher C18Methanol:Water (70:30 v/v)UV at 285 nm ijrpc.com
4-hydroxycyclophosphamide (as semicarbazone)C8Acetonitrile:Potassium phosphate (B84403) buffer (15:85 v/v)UV at 230 nm prinsesmaximacentrum.nl
Benzaldehyde semicarbazoneC18Water:Methanol:Acetonitrile (65:30:5, v/v/v)UV at 282 nm researchgate.net
1,3-Diphenylacetone oximeNewcrom R1Acetonitrile, Water, Phosphoric Acid- sielc.com

Contribution to Photochemical Applications (e.g., Photosensitization, UV-Absorbing Agents)

Semicarbazones and their thio-analogs, thiosemicarbazones, have shown interesting photochemical properties, including photochromism and photostability, which are relevant for their potential use as photosensitizers and UV-absorbing agents. rsc.orgresearchgate.netnih.gov

Photochromic compounds can undergo reversible transformation between two isomers with different absorption spectra upon light irradiation. nih.gov Some semicarbazone derivatives have been reported to exhibit reversible enol-keto photoisomerization, which is associated with excellent photostability and high fatigue resistance. nih.gov Thiosemicarbazones have been investigated as versatile photoswitches, where UV light illumination converts the stable E-isomer to the metastable Z-isomer. rsc.orgresearchgate.net This photoisomerization can be tuned by modifying the molecular structure, leading to a wide range of thermal half-lives and photostationary states. rsc.orgresearchgate.net The ability of these molecules to absorb UV light and undergo photochemical transformations makes them candidates for applications as UV-absorbing agents, protecting materials from UV degradation.

The photostability of semicarbazone derivatives is a critical factor for their application in photochemical systems. Studies on thiosemicarbazones have demonstrated their high fatigue resistance over multiple photoswitching cycles. rsc.orgresearchgate.netrsc.org This robustness is essential for the long-term performance of any material incorporating these compounds as photosensitizers or UV-absorbers. The sulfur atom in thiosemicarbazones appears to enhance light absorption compared to their semicarbazone counterparts. rsc.org

Integration into Polymer Chemistry for Material Property Modification (e.g., Thermal Stability, Mechanical Properties)

The incorporation of semicarbazone and related moieties into polymer structures can significantly modify the material's properties, such as thermal stability and mechanical strength. acs.orgrsc.org This is achieved by either using semicarbazone-containing monomers in polymerization reactions or by grafting these functionalities onto existing polymer backbones. numberanalytics.com

One approach involves the use of acylsemicarbazide (ASC) moieties to create polymer networks. acs.org These ASC groups can form multiple hydrogen bonds, contributing to superior mechanical strength, with Young's modulus reaching up to 1.7 GPa. acs.org Furthermore, the ASC moiety can exhibit dynamic reversibility at elevated temperatures, leading to malleable and healable polymer networks. acs.org This dynamic nature allows the material to be reprocessed and repaired.

Another strategy involves the use of polymer-supported calixarene-semicarbazone derivatives. rsc.orgresearchgate.net Calixarenes are macrocyclic compounds that can act as scaffolds for functional groups. By attaching semicarbazone units to a polymer-supported calixarene, materials with specific recognition and separation properties can be created. rsc.org For example, such materials have been investigated for the separation and preconcentration of metal ions. The modification of polymer properties through grafting or blending is a well-established technique to enhance performance. numberanalytics.comajrconline.org The introduction of semicarbazone functionalities could lead to changes in chemical and physical properties, potentially creating materials with thermoplastic rubber-like behavior without the need for vulcanization. ajrconline.org

Advancement in Ligand Design for Inorganic and Supramolecular Chemistry

Semicarbazones are versatile ligands in inorganic and supramolecular chemistry due to the presence of multiple donor atoms (nitrogen and oxygen) that can coordinate with metal ions. sathyabama.ac.inccsenet.org The resulting metal complexes often exhibit interesting structural features and biological activities. nih.govcore.ac.uk

The coordination of semicarbazone ligands to transition metals can occur in a bidentate or tridentate fashion, leading to the formation of stable metal complexes. sathyabama.ac.incore.ac.uk The specific coordination mode depends on the structure of the semicarbazone and the nature of the metal ion. Theoretical studies on semicarbazone and its derivatives have shown that the oxygen atom is often the most favorable coordination site. ccsenet.org The formation of these complexes can be investigated using various spectroscopic techniques, and the resulting structures can be determined by X-ray crystallography.

In the realm of supramolecular chemistry, the hydrogen bonding capabilities of the semicarbazone moiety are of particular interest. rsc.orgresearchgate.net Thiosemicarbazones, for instance, can form dimers or aggregates through hydrogen bonding, and this process can be controlled by light, leading to photoswitchable supramolecular systems. rsc.orgresearchgate.net This ability to form well-defined assemblies through non-covalent interactions is a key aspect of supramolecular chemistry. The design of ligands that can selectively bind to specific metal ions or form predictable supramolecular structures is an active area of research. mdpi.commdpi.com The structural versatility of this compound, with its bulky phenyl groups, could be exploited to create sterically demanding ligands that influence the geometry and reactivity of the resulting metal complexes or the architecture of the supramolecular assemblies.

The table below lists some metal complexes formed with semicarbazone and thiosemicarbazone ligands, illustrating the diversity of coordination chemistry in this area.

Ligand TypeMetal Ion(s)Application/PropertyReference
SemicarbazoneCu(II)DNA/BSA interaction, Anti-cancer activity mdpi.com
ThiosemicarbazoneCu(II)Antimicrobial activity core.ac.uk
Semicarbazone Mannich-baseCr(III), Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II)Dimeric complexes, Antiferromagnetic properties revistabionatura.com
Salicylaldehyde SemicarbazoneNi(II)Mixed ligand complexes researchgate.net

Future Research Directions and Emerging Avenues for 1,3 Diphenylacetone Semicarbazone

Development of Novel and Efficient Synthetic Routes

The synthesis of semicarbazones, traditionally achieved through the condensation of a ketone or aldehyde with semicarbazide (B1199961), is undergoing a green revolution. iust.ac.irisca.megeneseo.edu Future research will likely focus on developing more environmentally benign and efficient synthetic methods.

Key areas of development include:

Microwave-assisted synthesis: This technique has already shown promise in accelerating the synthesis of various semicarbazones, offering rapid and clean reactions with good yields. researchgate.netresearchgate.net

Solvent-free reactions: Grinding techniques, such as ball-milling, provide a solvent-free and often catalyst-free route to semicarbazones, minimizing waste and environmental impact. iust.ac.irijcce.ac.iracs.org

Green solvents: The use of biodegradable and non-toxic solvents like ethyl lactate (B86563) and dimethyl isosorbide (B1672297) is being explored to create more sustainable synthetic processes. geneseo.edu

Novel catalytic systems: The development of new catalysts, including the use of urea-hydrogen peroxide (UHP) as a reagent, aims to improve reaction efficiency and eliminate the need for pre-synthesized semicarbazide. acgpubs.org

These innovative approaches are expected to make the synthesis of 1,3-diphenylacetone (B89425) semicarbazone and its derivatives more accessible, cost-effective, and sustainable.

Exploration of Advanced Spectroscopic and Imaging Techniques

A thorough understanding of the structural and electronic properties of 1,3-diphenylacetone semicarbazone is crucial for its application. Advanced spectroscopic and imaging techniques will play a pivotal role in this endeavor.

Future research will likely employ:

Two-dimensional NMR spectroscopy: Techniques like NOESY will be instrumental in determining the E/Z isomerism and conformational preferences of the molecule in solution. csic.es

X-ray crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. ajchem-a.com

Computational spectroscopy: Density Functional Theory (DFT) calculations are becoming increasingly valuable for complementing experimental data, helping to assign vibrational frequencies and predict electronic transitions. csic.esresearchgate.net

Advanced imaging techniques: The development of radiolabeled semicarbazone complexes, for instance with ⁶⁴Cu or ⁶⁸Ga, opens up possibilities for their use in medical imaging techniques like Positron Emission Tomography (PET) for applications such as hypoxia imaging. jksus.orgsathyabama.ac.inresearchgate.net Fluorescence microscopy can also be used to visualize the interaction of semicarbazone complexes with biological targets. mdpi.com

These advanced techniques will provide a more complete picture of the molecule's behavior at both the molecular and macroscopic levels.

Integration of Artificial Intelligence and Machine Learning in Computational Studies

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of computational chemistry. For this compound, these technologies can accelerate research in several ways:

Predictive modeling: AI algorithms can be trained to predict the biological activities and physicochemical properties of novel semicarbazone derivatives, guiding the synthesis of the most promising candidates.

Reaction optimization: ML models can analyze vast datasets of reaction conditions to identify the optimal parameters for synthesizing this compound and its analogs, saving time and resources.

Molecular docking and dynamics simulations: AI can enhance the accuracy and speed of molecular docking studies, which predict the binding affinity of semicarbazones to target proteins. researchtrend.net Molecular dynamics simulations, guided by machine learning potentials, can provide insights into the dynamic behavior of these molecules. researchgate.net

The integration of AI and ML will enable a more rational and efficient design of semicarbazone-based compounds with desired properties.

Design and Synthesis of Advanced Semicarbazone-Based Molecular Scaffolds

The versatility of the semicarbazone scaffold allows for the design and synthesis of a wide range of derivatives with tailored properties. Future research will focus on creating more complex and functionalized molecular architectures.

Promising strategies include:

Molecular hybridization: Combining the semicarbazone moiety with other pharmacologically active scaffolds, such as benzothiazole (B30560) or benzimidazole, can lead to hybrid molecules with enhanced biological activity. nih.govresearchgate.netmdpi.comresearchgate.net

Introduction of diverse substituents: The systematic variation of substituents on the phenyl rings and the semicarbazone backbone allows for the fine-tuning of electronic and steric properties, influencing their coordination behavior and biological effects. researchgate.net

Development of macrocyclic and supramolecular structures: The incorporation of semicarbazone units into larger, more complex structures could lead to novel materials with unique recognition and catalytic properties.

This area of research holds significant potential for the discovery of new therapeutic agents and functional materials.

Investigation of New Cyclization Pathways and Rearrangements

Semicarbazones are valuable precursors for the synthesis of various heterocyclic compounds. numberanalytics.com Investigating new cyclization and rearrangement reactions of this compound can open up new avenues in synthetic organic chemistry.

Future research could explore:

Oxidative cyclization: The use of oxidizing agents like ceric ammonium (B1175870) nitrate (B79036) or lead tetra-acetate can induce the cyclization of semicarbazones to form 1,3,4-oxadiazole (B1194373) derivatives. asianpubs.orgmcmaster.caresearchgate.net

Cation radical induced reactions: Single-electron transfer (SET) reactions initiated by cation radicals can trigger intramolecular cyclization pathways. tdl.org

Novel rearrangement reactions: Exploring the conditions that could induce novel skeletal rearrangements of the this compound framework could lead to the discovery of unexpected and potentially useful molecular structures.

The discovery of new transformations will expand the synthetic utility of semicarbazones and provide access to a wider range of heterocyclic systems.

Expanding the Scope of Coordination Chemistry with Diverse Metal Centers and Geometries

Semicarbazones are excellent chelating ligands, capable of coordinating with a wide variety of metal ions through their nitrogen and oxygen donor atoms. isca.meccsenet.orgccsenet.orgcore.ac.uk This has led to a rich coordination chemistry with applications in catalysis and medicine. nih.govpnrjournal.comrroij.comnih.gov

Future research in this area will focus on:

Exploring a wider range of metal centers: While complexes with transition metals like copper, nickel, and cobalt are well-studied, there is potential to explore the coordination of this compound with other metals, including lanthanides and main group elements. rroij.comrevistabionatura.comorientjchem.orgresearchgate.net

Controlling coordination geometry: The coordination mode of semicarbazones can be influenced by factors such as the nature of the metal ion, the substituents on the ligand, and the reaction conditions. core.ac.ukacs.org Research aimed at precisely controlling the coordination geometry (e.g., octahedral, tetrahedral, square planar) will be crucial for designing complexes with specific catalytic or biological functions. revistabionatura.com

Synthesis of polynuclear and mixed-metal complexes: The design of complexes containing multiple metal centers could lead to materials with interesting magnetic or catalytic properties.

The continued exploration of the coordination chemistry of this compound will undoubtedly lead to the development of novel and functional metal-based materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.